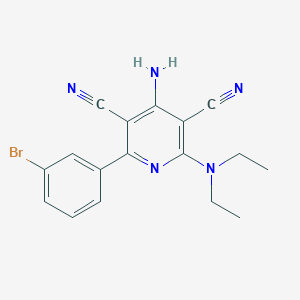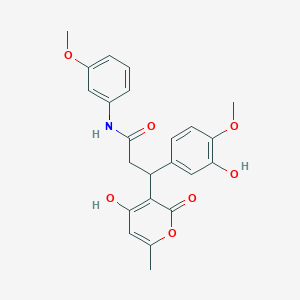![molecular formula C15H12BrN3O3S B11041559 4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B11041559.png)
4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide is a complex organic compound with the molecular formula C14H10BrN3O3S. This compound is notable for its unique structure, which includes a bromine atom, a hydroxybenzoyl group, and a hydrazino carbothioyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide typically involves multiple steps:
Formation of the Hydroxybenzoyl Hydrazine: This step involves the reaction of 2-hydroxybenzoic acid with hydrazine hydrate under reflux conditions to form 2-(2-hydroxybenzoyl)hydrazine.
Bromination: The next step involves the bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Coupling Reaction: Finally, the brominated benzamide is coupled with the hydroxybenzoyl hydrazine under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can enhance the compound’s reactivity. The hydrazino carbothioyl linkage may also play a role in its biological activity by interacting with enzymes and other proteins.
Comparison with Similar Compounds
- 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 4-Bromo-N-(4-hydroxyphenyl)benzamide
- 2-Bromo-N-(4-methylbenzyl)benzamide
Comparison: 4-Bromo-N~1~-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}benzamide is unique due to its hydrazino carbothioyl linkage, which is not commonly found in similar compounds. This linkage can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12BrN3O3S |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-bromo-N-[[(2-hydroxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H12BrN3O3S/c16-10-7-5-9(6-8-10)13(21)17-15(23)19-18-14(22)11-3-1-2-4-12(11)20/h1-8,20H,(H,18,22)(H2,17,19,21,23) |
InChI Key |
PKASWVSHOPGDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4',4',6'-Tetramethyl-4-(2-thienylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11041476.png)

![N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11041492.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11041498.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylbutanamide](/img/structure/B11041505.png)

![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11041512.png)
![methyl 5-[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11041531.png)
![3-(4-methoxyphenyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11041539.png)
![2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11041545.png)
![8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041549.png)

![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11041560.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11041565.png)
